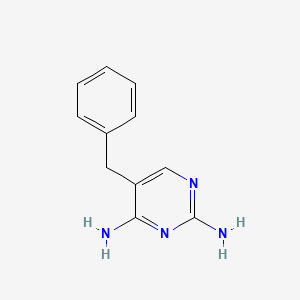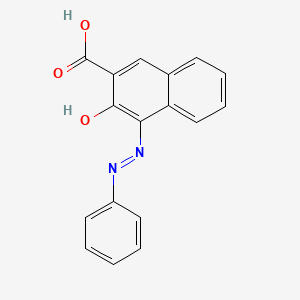
メピペルフェニドール臭化物
概要
説明
メピペリフェノドール臭化物: は、主に内臓抗コリン剤として使用されてきた第4級アンモニウム化合物です。 1953年に初めて承認され、ダルスティンなどさまざまな名称で販売されてきました 。 この化合物は、消化管への影響で知られており、けいれんやその他の関連症状を軽減する効果があります .
製法
合成経路と反応条件: メピペリフェノドール臭化物の製法は、通常、ベンジル化合物の臭素化を伴います。 1つの効率的な方法は、N-ブロモスクシンイミド(NBS)を四塩化炭素(CCl4)中で還流温度で用い、続いてジエチルホスフィットとN、N-ジイソプロピルエチルアミンで脱臭素化することです 。 この方法は、目的のモノブロミドの高収率と純度を保証します。
工業生産方法: メピペリフェノドール臭化物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終製品の整合性と品質を確保するために、反応条件を慎重に制御することが含まれます。 自動化システムと高度な精製技術を使用することで、医薬品用途に必要な高純度レベルを達成することができます .
科学的研究の応用
Chemistry: In chemistry, MEPIPERPHENIDOL BROMIDE is used as a reagent in various organic synthesis reactions. Its ability to undergo substitution reactions makes it valuable in the preparation of complex organic molecules .
Biology: In biology, this compound is used to study the effects of anticholinergic agents on the gastrointestinal tract. It helps in understanding the mechanisms of action of similar compounds and their potential therapeutic applications .
Medicine: In medicine, MEPIPERPHENIDOL BROMIDE is used to treat conditions related to gastrointestinal spasms. Its anticholinergic properties make it effective in reducing symptoms such as cramps and discomfort .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various industrial applications .
作用機序
メピペリフェノドール臭化物は、ムスカリン性アセチルコリン受容体のアンタゴニストとして作用することで、その効果を発揮します。 この作用は、消化管の副交感神経系を抑制し、けいれんやその他の関連症状を軽減します 。 分子標的はムスカリン性受容体であり、関与する経路はアセチルコリン活性の阻害に関連しています .
類似の化合物との比較
類似の化合物:
アトロピン: 同様の条件を治療するために使用される別の抗コリン剤。
スコポラミン: 乗り物酔いや術後悪心治療における抗コリン作用のために使用されます。
イプラトロピウム: 慢性閉塞性肺疾患(COPD)の治療における気管支拡張薬として使用されます。
ユニークさ: メピペリフェノドール臭化物は、消化管に対する特定の作用でユニークであり、消化管のけいれんの治療に特に効果的です。 第4級アンモニウム構造は、安定性と反応性に寄与し、他の類似の化合物とは異なります .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of MEPIPERPHENIDOL BROMIDE typically involves the bromination of benzylic compounds. One efficient method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired monobromides.
Industrial Production Methods: Industrial production of MEPIPERPHENIDOL BROMIDE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems and advanced purification techniques helps in achieving high purity levels required for pharmaceutical applications .
化学反応の分析
反応の種類: メピペリフェノドール臭化物は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれます。
還元: この反応には、水素の添加または酸素の除去が含まれます。
置換: この反応には、1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 一般的な試薬には、水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)があります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化イオン)があります。
主要生成物: これらの反応から形成される主要生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生じることがありますが、還元はアルコールを生じることがあります .
科学研究アプリケーション
化学: 化学では、メピペリフェノドール臭化物は、さまざまな有機合成反応における試薬として使用されます。 置換反応を起こす能力は、複雑な有機分子の調製に役立ちます .
生物学: 生物学では、この化合物は、消化管に対する抗コリン剤の効果を研究するために使用されます。 これは、同様の化合物の作用機序とその潜在的な治療的応用を理解するのに役立ちます .
医学: 医学では、メピペリフェノドール臭化物は、消化管のけいれんに関連する状態を治療するために使用されます。 抗コリン作用により、けいれんや不快感などの症状を軽減するのに効果的です .
産業: 産業セクターでは、この化合物は、医薬品やその他の化学製品の製造に使用されます。 安定性と反応性は、さまざまな産業用途に適しています .
類似化合物との比較
Atropine: Another anticholinergic agent used to treat similar conditions.
Scopolamine: Used for its anticholinergic properties in treating motion sickness and postoperative nausea.
Ipratropium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: MEPIPERPHENIDOL BROMIDE is unique in its specific action on the gastrointestinal tract, making it particularly effective for treating gastrointestinal spasms. Its quaternary ammonium structure also contributes to its stability and reactivity, distinguishing it from other similar compounds .
特性
IUPAC Name |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO.BrH/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20;/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMOSBYAPVNLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80966332 | |
| Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-20-7 | |
| Record name | Piperidinium, 1-(3-hydroxy-5-methyl-4-phenylhexyl)-1-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepiperphenidol bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepiperphenidyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Hydroxy-5-methyl-4-phenylhexyl)-1-methylpiperidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80966332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPIPERPHENIDOL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6OI36057B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)
![(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)

![ETHYL 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE](/img/structure/B1204558.png)
